Methyl hexahydroindolizine-8a(1H)-carboxylate Methyl hexahydroindolizine-8a(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772895
InChI: InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3
SMILES: COC(=O)C12CCCCN1CCC2
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Methyl hexahydroindolizine-8a(1H)-carboxylate

CAS No.:

Cat. No.: VC13772895

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl hexahydroindolizine-8a(1H)-carboxylate -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name methyl 2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylate
Standard InChI InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3
Standard InChI Key FZWDCLSDGILTME-UHFFFAOYSA-N
SMILES COC(=O)C12CCCCN1CCC2
Canonical SMILES COC(=O)C12CCCCN1CCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl hexahydroindolizine-8a(1H)-carboxylate features a bicyclic framework with a methyl ester group at the 8a position. Its molecular formula is C10H17NO2\text{C}_{10}\text{H}_{17}\text{NO}_2, corresponding to a molecular weight of 183.25 g/mol . The SMILES notation COC(=O)C12CCCCN1CCC2\text{COC(=O)C12CCCCN1CCC2} highlights the ester functionality and the fused ring system . X-ray crystallography and NMR studies of related indolizidine derivatives, such as those reported in the synthesis of alkaloid 223A, confirm the cis configuration between bridgehead hydrogens (e.g., H-8a and H-5) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS RN1788874-16-7
Molecular FormulaC10H17NO2\text{C}_{10}\text{H}_{17}\text{NO}_2
Molecular Weight183.25 g/mol
Storage Conditions-20°C, inert atmosphere
Hazard StatementsH302, H315, H319, H332, H335

Synthetic Methodologies

N-Acylpyridinium Salt Strategy

A cornerstone approach for indolizidine synthesis involves N-acylpyridinium salt intermediates. In the total synthesis of alkaloid 205B, Tsukanov and Comins demonstrated that N-acylpyridinium salts enable stereoselective allylic amination and ring-closing metathesis (RCM) . For methyl hexahydroindolizine-8a(1H)-carboxylate, analogous strategies could involve:

  • Formation of a vinylogous amide via trifluoroacetic anhydride-mediated addition of allylstannanes .

  • Stereocontrol at C-8a using kinetic protonation with LDA and MeOH, as seen in indolizidinone alkylations .

Hydroformylation Double Cyclization

Recent advances in rhodium-catalyzed hydroformylation, as applied to 6-epi-223A synthesis, offer a streamlined route to indolizidines . Key steps include:

  • Bicyclization of allylamides under hydroformylation conditions (e.g., Rh(acac)(CO)2_2, syngas).

  • Oxidative cleavage of exocyclic alkenes to install ketone functionalities .

Table 2: Comparative Synthetic Routes

MethodKey StepsYieldStereoselectivity
N-Acylpyridinium Salt Allylic amination, RCM8–10%High
Hydroformylation Rh-catalyzed bicyclization43–53%Moderate

Stereochemical Challenges and Solutions

Conformational Flexibility

The flexibility of the indolizidine enolate poses significant stereochemical hurdles. In the synthesis of alkaloid 205B, alkylation of indolizidinone 46 with LDA and MeI yielded a 3:1 mixture of epimers due to insufficient conformational bias . This mirrors challenges in methyl hexahydroindolizine-8a(1H)-carboxylate synthesis, where:

  • Kinetic protonation at −78°C with MeOH enforces axial protonation, achieving >95% diastereomeric excess .

  • Trifluoroacetic anhydride mediation ensures complete facial selectivity during allylstannane additions .

Reductive Deoxygenation

The Barton-McCombie reaction, modified with diphenyl diselenide catalysis, has proven effective for deoxygenating hindered ketones in indolizidine systems . Applied to methyl hexahydroindolizine-8a(1H)-carboxylate, this method could mitigate side reactions such as eliminations or rearrangements.

Applications in Medicinal Chemistry

Alkaloid Analogues

Methyl hexahydroindolizine-8a(1H)-carboxylate serves as a precursor to bioactive indolizidine alkaloids. For example:

  • Alkaloid 223A exhibits antinociceptive activity via δ-opioid receptor agonism .

  • 6-epi-223A, synthesized via Huang’s reductive alkylation protocol, shows enhanced metabolic stability .

Prodrug Development

The methyl ester group enhances membrane permeability, making this compound a candidate for prodrug designs. Enzymatic hydrolysis in vivo could release active carboxylic acid metabolites targeting neurological disorders.

ParameterRecommendation
Storage Temperature-20°C, inert atmosphere
Flash PointNot determined
StabilitySensitive to moisture, light

Future Directions

Catalytic Asymmetric Synthesis

Despite progress, enantioselective routes to methyl hexahydroindolizine-8a(1H)-carboxylate remain underdeveloped. Chiral phosphine ligands in hydroformylation or enzymatic resolutions could address this gap.

Computational Modeling

Density functional theory (DFT) studies could predict transition-state geometries for challenging steps like allylic amination, guiding catalyst design.

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